tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-chloropyridin-2-yl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction Reactions: Products include N-oxides and secondary amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the chemical industry, it is used as an intermediate in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
- tert-Butyl 4-(4,6-dichloropyrimidin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate is unique due to the presence of the 6-chloropyridin-2-yl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWLZFBIZMMVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.